molecular formula C17H20BrNO4S B6574680 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 1203246-35-8

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No. B6574680
CAS RN: 1203246-35-8
M. Wt: 414.3 g/mol
InChI Key: FKIPXSHYHIODQU-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide (5-Br-DMPMBS) is a synthetic sulfonamide that has been widely studied in the scientific community due to its interesting properties. It is a versatile compound with a wide range of applications in various fields.

Scientific Research Applications

Antimicrobial Activity:

This compound’s structural features make it an interesting candidate for antimicrobial research. Salicylamides (2-hydroxy-benzamides) and their derivatives exhibit antifungal, antibacterial, and antimycobacterial properties . Investigating its effectiveness against specific pathogens could be valuable.

Anti-inflammatory and Analgesic Properties:

Salicylamides are known for their anti-inflammatory and analgesic effects. The 5-bromo derivative may offer enhanced activity compared to the parent compound . Researchers could explore its potential in pain management and inflammation reduction.

Antitumoral Activity:

Hydrazones, a class of compounds derived from hydrazides, possess antitumoral properties. Since 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide contains a hydrazone moiety, it’s worth investigating its impact on tumor cells .

properties

IUPAC Name

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-12-8-13(2)10-15(9-12)23-7-6-19-24(20,21)17-11-14(18)4-5-16(17)22-3/h4-5,8-11,19H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIPXSHYHIODQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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